Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]thiophene-2-carboxylate
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Overview
Description
2-Thiophenecarboxylic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-, methyl ester is an organic compound that belongs to the class of thiophene derivatives Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-, methyl ester typically involves multi-step organic reactions. One common method involves the sulfonylation of 3-amino-2-thiophenecarboxylic acid with 4-methylbenzenesulfonyl chloride, followed by esterification with methanol under acidic conditions . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle large volumes of reactants and products .
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxylic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-Thiophenecarboxylic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein binding.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 3-Thiophenecarboxylic acid, 2-amino-4-(2-methylphenyl)-, ethyl ester
- 2-Amino-5-phenyl-3-thiophenecarboxylic acid
- 2-Amino-5-methyl-3-thiophenecarboxylic acid
Uniqueness
2-Thiophenecarboxylic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-, methyl ester is unique due to the presence of the sulfonyl group, which imparts specific chemical properties such as increased polarity and the ability to form strong hydrogen bonds. This makes it particularly useful in medicinal chemistry for designing molecules with enhanced bioavailability and target specificity .
Properties
CAS No. |
243984-64-7 |
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Molecular Formula |
C13H13NO4S2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
methyl 3-amino-4-(4-methylphenyl)sulfonylthiophene-2-carboxylate |
InChI |
InChI=1S/C13H13NO4S2/c1-8-3-5-9(6-4-8)20(16,17)10-7-19-12(11(10)14)13(15)18-2/h3-7H,14H2,1-2H3 |
InChI Key |
LBKQBJQNOFGWTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CSC(=C2N)C(=O)OC |
Origin of Product |
United States |
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